Cas no 98-96-4 (Pyrazinamide)

Pyrazinamide is an antimicrobial agent used in the treatment of tuberculosis, exhibiting rapid bactericidal activity against Mycobacterium tuberculosis. It works by inhibiting fatty acid synthase I, disrupting bacterial cell wall integrity and ultimately leading to bacterial death. Its efficacy and ability to shorten treatment duration make it a valuable addition to TB regimens.
Pyrazinamide structure
Pyrazinamide structure
Product Name:Pyrazinamide
CAS No:98-96-4
MF:C5H5N3O
MW:123.112700223923
MDL:MFCD00006132
CID:34992
PubChem ID:1046
Update Time:2025-11-04

Pyrazinamide Chemical and Physical Properties

Names and Identifiers

    • Pyrazine-2-carboxamide
    • 2-Carbamylpyrazine
    • Aldinamid
    • Aldinamide
    • Eprazin
    • Farmizina
    • MK 56
    • NCI-C01785
    • Pyrazinecarboxamide
    • Pyrazinamide
    • Pyrafat
    • pyrazine-2-carboxylic acid amide
    • pyrazinecarboxylic acid amide
    • pyrazinoic acid amide
    • Tebrazid
    • Zinamide
    • W-100059
    • Tox21_202059
    • PYRAZINAMIDE [HSDB]
    • s1762
    • MLS000069730
    • Pyrizinamide
    • 2-carbamyl pyrazine
    • SCHEMBL24102
    • DB00339
    • NCGC00090695-05
    • NCGC00015833-08
    • Pyrazinamide, Pharmaceutical Secondary Standard; Certified Reference Material
    • Pirazinamida (INN-Spanish)
    • PYRAZINAMIDE [MART.]
    • Pirazinamida
    • Pezetamid
    • Pyrazinamidum
    • PYRAZINAMIDE (MART.)
    • pyrazinamide tablet
    • PZA
    • Pyrazinamide, United States Pharmacopeia (USP) Reference Standard
    • NCGC00015833-25
    • alpha-pyrazinamide
    • HMS1569H09
    • 5-25-04-00178 (Beilstein Handbook Reference)
    • EN300-15621
    • SR-01000076077-6
    • FT-0659757
    • SR-01000076077-1
    • C01956
    • HMS1920N08
    • P0633
    • 2-pyrazine carboxamide
    • pyrazine carboxylamide
    • Unipyranamide
    • Pyrazine carboxamide
    • Rifafour e-200
    • WLN: T6N DNJ BVZ
    • J04AK01
    • Pyrazinecarboxamide, analytical standard
    • Q417571
    • Tisamid
    • NCGC00261696-01
    • Z33546644
    • UNII-2KNI5N06TI
    • KSC-27-052E
    • BB 0253141
    • NSC-14911
    • SBI-0050984.P004
    • BPBio1_000515
    • NCGC00015833-16
    • NSC-757304
    • KBio1_000241
    • SR-01000076077-4
    • Pirazimida
    • HY-B0271
    • AZT + Pyrazinamide combination
    • Prestwick3_000514
    • BCP30257
    • T 165
    • NSC14911
    • Pyrazinamide (Pyrazinoic acid amide)
    • KBio3_001792
    • NCGC00015833-05
    • NCGC00015833-15
    • Isopas
    • NCGC00015833-06
    • .alpha.-pyrazinamide
    • GTPL7287
    • PYRAZINAMIDE [USP MONOGRAPH]
    • PYRAZINAMIDUM [WHO-IP LATIN]
    • NCGC00090695-06
    • NCGC00015833-04
    • NCGC00259608-01
    • Pirazinamide
    • NCGC00015833-03
    • SY013550
    • Pirazinamide [DCIT]
    • HMS2092E09
    • KBio2_001382
    • D-50
    • 1,2-dihydro-1,2,4-triazol-3-one;Pyrazinamide
    • AB00052083-16
    • Pyrazinamide (USP:INN:BAN:JAN)
    • HMS500M03
    • pyrazine-2-carboximidic acid
    • 2-(AMINOCARBONYL)PYRAZINE
    • D-50 (VAN)
    • Spectrum4_001186
    • PYRAZINAMIDE [WHO-DD]
    • LP01011
    • Pyrazinamdie
    • SMR000036662
    • Pyrazinamide, British Pharmacopoeia (BP) Reference Standard
    • Pyrazinamide-15N,d3
    • DTXCID801215
    • PYRAZINAMIDE [EP MONOGRAPH]
    • pyrazine amide
    • PYRAZINAMIDE [VANDF]
    • Pyrazinamidum [INN-Latin]
    • AKOS000120280
    • BRN 0112306
    • CAS-98-96-4
    • Lopac-P-7136
    • HMS3259O04
    • Pirazinamida [INN-Spanish]
    • CAS- 98-96-4
    • D70481
    • BSPBio_000467
    • HMS3371G09
    • HMS2096H09
    • SPECTRUM1500518
    • Rifafour
    • Pyrazinamide (TN)
    • Pyrazinamide [USP:INN:BAN:JAN]
    • AB00052083_18
    • MLS002222347
    • DTXSID9021215
    • PYRAZINAMIDE (EP MONOGRAPH)
    • Pyrazinamid
    • NCGC00090695-04
    • DivK1c_000241
    • PYRAZINAMIDE [MI]
    • Pyrazinamide (JP17/USP/INN)
    • NCGC00256336-01
    • HMS2235G17
    • KBioSS_001382
    • RIFATER COMPONENT PYRAZINAMIDE
    • DRG 0124
    • Pyranzinoic acid amide
    • CHEMBL614
    • BDBM228814
    • NC00534
    • AB00052083_17
    • Prestwick_811
    • NCGC00015833-02
    • NSC757304
    • NCGC00015833-11
    • NCGC00015833-10
    • Spectrum3_001046
    • Pyrazinamidum (INN-Latin)
    • PYRAZINAMIDE [ORANGE BOOK]
    • Pyrazide
    • NS00010008
    • InChI=1/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9
    • Tox21_110237_1
    • HMS3655A10
    • 2KNI5N06TI
    • 2-Pyrazinecarboxamide
    • CCG-39243
    • NCGC00015833-01
    • PYRAZINAMIDE COMPONENT OF RIFATER
    • PYRAZINAMIDE [WHO-IP]
    • CCRIS 545
    • HMS3263K03
    • PYRAZINAMIDE [JAN]
    • Prestwick2_000514
    • Prestwick0_000514
    • Tox21_110237
    • NSC 14911
    • KBio2_006518
    • Spectrum_000902
    • NINDS_000241
    • PYRAZINAMIDE [USP-RS]
    • KUC109577N
    • Prestwick1_000514
    • Pyrazinoic acid amide; pyrazinamide; PZA
    • SPBio_001369
    • SPBio_002388
    • pyrazinamida
    • SDCCGSBI-0050984.P005
    • IDI1_000241
    • NCGC00015833-12
    • Pharmakon1600-01500518
    • SW196945-3
    • Rozide
    • BSPBio_002572
    • NCGC00090695-07
    • AB00052083
    • HSDB 3576
    • 2-CARBOXAMIDOPYRAZINE
    • Opera_ID_735
    • Spectrum5_001026
    • Novamid
    • Pirazinamid
    • Piraldina
    • Pyrazinamide, European Pharmacopoeia (EP) Reference Standard
    • AMY14180
    • BIDD:GT0228
    • Spectrum2_001305
    • NCGC00015833-09
    • Pyrazineamide
    • Tox21_302771
    • Tox21_501011
    • A845937
    • EINECS 202-717-6
    • MFCD00006132
    • HMS3713H09
    • PYRAZINAMIDE [USP IMPURITY]
    • PYRAZINAMIDE (USP IMPURITY)
    • P 7136
    • 98-96-4
    • SR-01000076077
    • pyramizade
    • D00144
    • 2-Carbamylpyrazine ;Aldinamid ;Aldinamide; Pyrazinoic acid amide
    • KBioGR_001851
    • EU-0101011
    • NCGC00090695-01
    • PYRAZINAMIDE (USP-RS)
    • TS-01626
    • KBio2_003950
    • PRAZINOIC ACID AMIDE
    • AC-907/25014068
    • NCGC00090695-03
    • PYRAZINAMIDE (USP MONOGRAPH)
    • NCGC00015833-07
    • PYRAZINAMIDE [INN]
    • Pyrazinamide,(S)
    • CHEBI:45285
    • Lopac0_001011
    • MK-56
    • BRD-K28667793-001-27-3
    • Pyrazinamide (JP18/USP/INN)
    • DB-002866
    • STK801661
    • pyrazine, 2-carbamoyl-
    • BRD-K28667793-001-28-1
    • MDL: MFCD00006132
    • Inchi: 1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)
    • InChI Key: IPEHBUMCGVEMRF-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NC=CN=1)N
    • BRN: 112306

Computed Properties

  • Exact Mass: 123.04300
  • Monoisotopic Mass: 123.043262
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 68.9

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.3260 (rough estimate)
  • Melting Point: 189-191 °C (lit.)
  • Boiling Point: 357.4°C at 760 mmHg
  • Flash Point: 169.9℃
  • Refractive Index: 1.5900 (estimate)
  • PH: 7 (H2O)
  • Solubility: H2O: soluble50mg/mL
  • Water Partition Coefficient: 15 mg/mL
  • PSA: 68.87000
  • LogP: 0.27580
  • Merck: 7956
  • pka: 0.5(at 25℃)
  • Solubility: Not determined

Pyrazinamide Security Information

Pyrazinamide Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Pyrazinamide Suppliers

Amadis Chemical Company Limited
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(CAS:98-96-4)Pyrazinamide
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:98-96-4)Pyrazinamide
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Pyrazinamide Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Pyrazinamide

Pyrazinamide: Chemical Profile and Recent Research Applications

Pyrazinamide, a compound with the chemical formula C₄H₄N₂O₂ and a CAS number of 98-96-4, is a well-known pharmaceutical agent that has garnered significant attention in the field of medicinal chemistry and pharmacology. This heterocyclic compound, characterized by its pyrazine core structure, has been widely studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). The unique structural and chemical properties of Pyrazinamide have made it a cornerstone in the treatment of TB, especially in the context of multi-drug-resistant strains.

The mechanism of action of Pyrazinamide is multifaceted and involves several key biological processes. Initially, it is activated by cellular enzymes to form pyrazinoic acid, which subsequently inhibits bacterial pyrazinase, an enzyme essential for pyrazine metabolism. This inhibition disrupts bacterial energy metabolism, leading to cell death. Additionally, Pyrazinamide exhibits acid stability, allowing it to penetrate acidic environments within macrophages where many bacteria reside, thereby enhancing its efficacy.

In recent years, the study of Pyrazinamide has expanded beyond its traditional role in TB treatment. Researchers have been exploring its potential in combating other microbial infections and even in addressing certain inflammatory conditions. A notable area of research involves the investigation of Pyrazinamide's ability to modulate immune responses. Studies have shown that it can enhance the activity of macrophages and T-cells, which are crucial for immune surveillance and pathogen clearance. This immunomodulatory effect has opened new avenues for therapeutic applications in autoimmune diseases and chronic infections.

Moreover, the structural versatility of Pyrazinamide has inspired the development of novel derivatives with enhanced pharmacological properties. Chemists have synthesized various analogs that maintain the core antimicrobial activity while improving solubility, bioavailability, and target specificity. These derivatives are being evaluated in preclinical studies for their potential to treat drug-resistant TB strains and other bacterial infections. The synthesis and characterization of these compounds often involve advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), ensuring precise molecular structure determination.

The pharmacokinetics of Pyrazinamide have also been extensively studied to optimize therapeutic outcomes. It is rapidly absorbed after oral administration and achieves peak plasma concentrations within a few hours. The compound is metabolized primarily in the liver through glucuronidation and oxidative pathways before being excreted via urine. Understanding these metabolic pathways is crucial for predicting drug interactions and adverse effects. For instance, patients with impaired liver function may require dose adjustments to avoid toxicity.

Recent clinical trials have highlighted the importance of Pyrazinamide in combination therapy regimens for TB treatment. Its ability to kill bacteria in both replicating and non-replicating states makes it particularly valuable in reducing the bacterial load during the initial phase of treatment when other drugs may be less effective. Combination therapies involving Pyrazinamide with drugs like rifampicin and ethambutol have shown high efficacy rates in treating both drug-susceptible and drug-resistant TB cases.

The development of resistance to Pyrazinamide remains a concern, but ongoing research efforts are focused on understanding the genetic basis of this resistance. Mutations in genes encoding enzymes involved in its activation or detoxification have been identified as key factors contributing to resistance. By elucidating these mechanisms, scientists aim to develop strategies to overcome resistance, such as using Pyrazinamide in rotational regimens or combining it with other drugs that target different pathways.

Beyond its antimicrobial applications, Pyrazinamide has shown promise in other therapeutic areas. Preliminary studies suggest that it may have anti-inflammatory properties, making it a potential candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease. The ability of Pyrazinamide to modulate immune responses without significant side effects makes it an attractive option for further investigation.

The future directions for Pyrazinamide research include exploring its role in antiviral therapies. Some studies indicate that compounds structurally similar to Pyrazinamide can inhibit viral replication by interfering with viral enzymes or disrupting viral protein synthesis. While more research is needed to confirm these findings, they open up new possibilities for developing novel antiviral agents.

In conclusion, Pyrazinamide remains a vital component in modern medicine due to its broad-spectrum antimicrobial activity and unique mechanism of action. Its versatility as a pharmaceutical agent has led to extensive research into its applications beyond traditional TB treatment. As our understanding of microbial genetics and immunology continues to evolve, so too will the therapeutic potential of this remarkable compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:98-96-4)Pyrazinamide
A845937
Purity:99%
Quantity:1kg
Price ($):174.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:98-96-4)Pyrazinamide
LE15095;LE1639714
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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